molecular formula C13H16 B12116517 3-tert-butyl-1H-indene CAS No. 52750-20-6

3-tert-butyl-1H-indene

Cat. No.: B12116517
CAS No.: 52750-20-6
M. Wt: 172.27 g/mol
InChI Key: QKTNNHZEFGFOQG-UHFFFAOYSA-N
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Description

3-tert-butyl-1H-indene is an organic compound with the molecular formula C₁₃H₁₆ It is a derivative of indene, featuring a tert-butyl group at the third position of the indene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-tert-butyl-1H-indene typically involves the alkylation of indene. One common method is the Friedel-Crafts alkylation, where indene reacts with tert-butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds under anhydrous conditions to prevent hydrolysis of the catalyst.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions ensures the scalability of the synthesis while maintaining product purity.

Chemical Reactions Analysis

Types of Reactions: 3-tert-butyl-1H-indene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert this compound to its saturated analogs using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Electrophilic substitution reactions can introduce different functional groups into the indene ring. For example, nitration can be achieved using a mixture of nitric acid and sulfuric acid.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Nitration using nitric acid and sulfuric acid.

Major Products:

    Oxidation: Formation of 3-tert-butyl-1H-indanone.

    Reduction: Formation of 3-tert-butyl-1H-indane.

    Substitution: Formation of 3-tert-butyl-5-nitro-1H-indene.

Scientific Research Applications

3-tert-butyl-1H-indene has several applications in scientific research:

    Chemistry: It serves as a precursor for the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Medicine: The compound’s derivatives are being explored for their potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism by which 3-tert-butyl-1H-indene exerts its effects depends on the specific reaction or application. In biological systems, its activity may involve interactions with specific molecular targets such as enzymes or receptors. The tert-butyl group can influence the compound’s reactivity and binding affinity, affecting its overall biological activity.

Comparison with Similar Compounds

    Indene: The parent compound, lacking the tert-butyl group.

    1-tert-butyl-1H-indene: A positional isomer with the tert-butyl group at the first position.

    2-tert-butyl-1H-indene: Another positional isomer with the tert-butyl group at the second position.

Uniqueness: 3-tert-butyl-1H-indene is unique due to the specific positioning of the tert-butyl group, which can significantly influence its chemical reactivity and physical properties compared to its isomers and the parent compound. This positioning can lead to distinct steric and electronic effects, making it a valuable compound for targeted synthetic applications and research.

Properties

CAS No.

52750-20-6

Molecular Formula

C13H16

Molecular Weight

172.27 g/mol

IUPAC Name

3-tert-butyl-1H-indene

InChI

InChI=1S/C13H16/c1-13(2,3)12-9-8-10-6-4-5-7-11(10)12/h4-7,9H,8H2,1-3H3

InChI Key

QKTNNHZEFGFOQG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CCC2=CC=CC=C21

Origin of Product

United States

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